

LC-MS/MS method for simultaneous quantification of vitamin D2 metabolites

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Compound of Interest

Compound Name: 24, 25-Dihydroxy VD2

Cat. No.: B10752678

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An LC-MS/MS method for the simultaneous quantification of vitamin D2 and its primary metabolites, 25-hydroxyvitamin D2 and 1,25-dihydroxyvitamin D2, offers superior sensitivity and specificity compared to traditional immunoassay techniques.[1][2] This approach is considered the gold standard for accurately assessing vitamin D status, enabling researchers to distinguish between different forms and their metabolic products in a single analytical run.[2][3] The method's robustness is crucial for clinical research and drug development, where precise measurements are essential for understanding the pharmacokinetics and physiological effects of vitamin D supplementation.

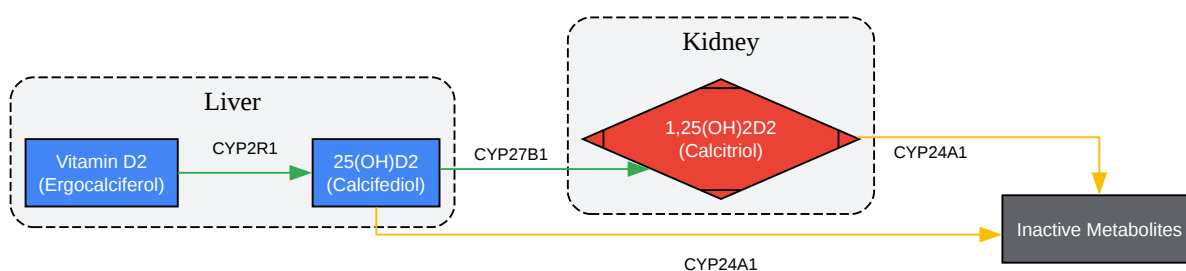
Introduction

Vitamin D2 (ergocalciferol) is a fat-soluble pro-hormone primarily obtained from dietary supplements and plant-based sources.[4] Its metabolism in the body is a critical area of study in nutrition and medicine. The metabolic pathway involves sequential hydroxylation steps, first in the liver to form 25-hydroxyvitamin D2 (25(OH)D2), the major circulating form, and subsequently in the kidneys to produce the biologically active hormone 1,25-dihydroxyvitamin D2 (1,25(OH)2D2).[5][6] Accurate quantification of these metabolites is vital for evaluating vitamin D status and its relationship to various health outcomes.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high specificity, sensitivity, and capacity for multiplexing, allowing for the simultaneous measurement of multiple vitamin D metabolites.[3][7] This application note provides a detailed protocol for the simultaneous quantification of vitamin D₂, 25(OH)D₂, and 1,25(OH)₂D₂ in human serum or plasma using LC-MS/MS.

Vitamin D₂ Metabolic Pathway

Vitamin D₂ undergoes a two-step hydroxylation process to become biologically active. The initial step occurs in the liver, where the enzyme CYP2R1 converts Vitamin D₂ into 25(OH)D₂. [5] This is the primary circulating metabolite and is commonly used as a biomarker for vitamin D status. The second hydroxylation occurs mainly in the kidneys, where CYP27B1 converts 25(OH)D₂ into the active form, 1,25(OH)₂D₂. [5][6] This active hormone plays a crucial role in calcium homeostasis. Both 25(OH)D₂ and 1,25(OH)₂D₂ can be catabolized by the enzyme CYP24A1 into inactive forms.[4]



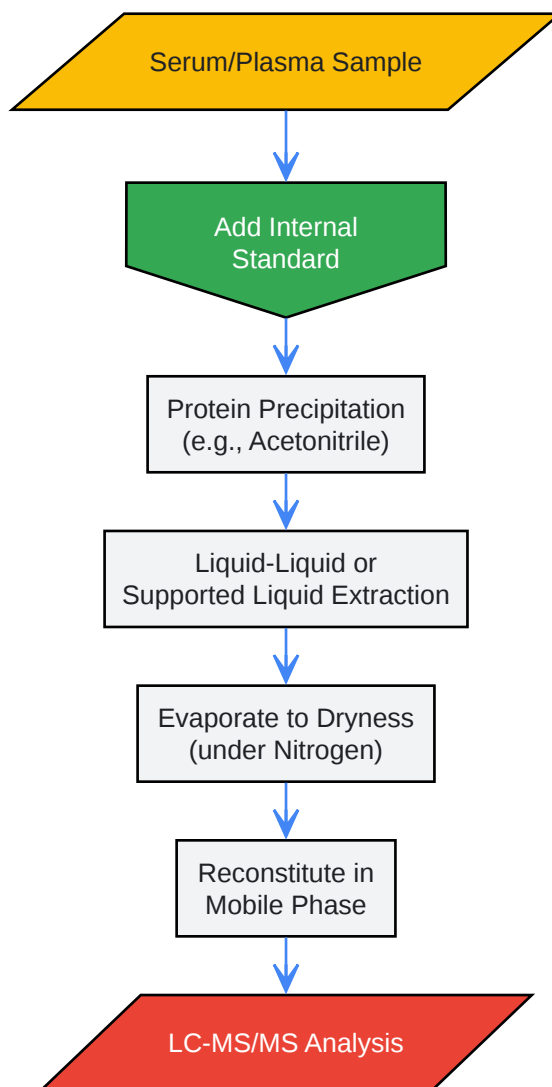
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Canonical metabolic pathway of Vitamin D₂.

Principle of the Method

The analytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. The sample preparation step uses protein precipitation followed by liquid-liquid extraction (LLE) or supported liquid extraction (SLE) to isolate the vitamin D metabolites from the biological matrix and minimize interference.[1][8] Chromatographic separation is achieved using a reversed-phase C8 or C18 column, which separates the different metabolites based on their hydrophobicity.[8] Detection and quantification are

performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[1]



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General experimental workflow for sample analysis.

Experimental Protocols

Materials and Reagents

- Reference standards: Vitamin D2, 25(OH)D2, 1,25(OH)2D2
- Internal standards (IS): Deuterated forms (e.g., Vitamin D2-d6, 25(OH)D2-d6)

- Solvents: HPLC-grade methanol, acetonitrile, isopropanol, methyl-tert-butyl ether (MTBE), n-hexane[1][8]
- Reagents: Formic acid, ammonium formate
- Human serum/plasma (drug-free) for calibration curve and QCs

Standard and QC Preparation

- Prepare individual stock solutions of each analyte and internal standard in methanol or ethanol.
- Create a combined working standard solution by diluting the stock solutions.
- Prepare calibration standards by spiking the combined working solution into drug-free serum/plasma to achieve a concentration range (e.g., 0.5 to 200 ng/mL).[3][8]
- Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

Sample Preparation Protocol

This protocol is based on a common protein precipitation followed by extraction method.[1][9]

- Pipette 200 μ L of serum/plasma sample, calibrator, or QC into a microcentrifuge tube.
- Add 20 μ L of the internal standard working solution. Vortex briefly.
- Add 400 μ L of ice-cold acetonitrile (or a mixture of methanol/isopropanol) to precipitate proteins.[1]
- Vortex vigorously for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
- Transfer the supernatant to a clean tube for extraction.
- For LLE: Add 1 mL of an immiscible organic solvent like hexane or MTBE. Vortex for 2 minutes and centrifuge to separate the layers. Transfer the upper organic layer to a new tube.

- For SLE: Load the supernatant from step 5 onto an SLE plate and allow it to absorb. Elute the analytes with an appropriate solvent (e.g., MTBE).[1][10]
- Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at 40-50 °C.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).[1] Vortex to dissolve, and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

The following tables summarize typical instrument conditions. Optimization may be required based on the specific instrument used.

Table 1: Liquid Chromatography Parameters

Parameter	Value	Reference
LC System	UPLC/HPLC System	[1] [8]
Column	Reversed-phase C8 or C18 (e.g., 2.1 x 100 mm, <3 µm)	[8]
Column Temp.	40 - 60 °C	[1]
Mobile Phase A	Water with 0.1% Formic Acid	[3]
Mobile Phase B	Methanol with 0.1% Formic Acid	[3]
Flow Rate	0.3 - 0.5 mL/min	[8]
Injection Vol.	10 - 40 µL	[8] [11]
Gradient	Start at 50-80% B, ramp to 95-100% B, hold, then re-equilibrate	[8]

| Run Time | 5 - 10 minutes |[\[1\]](#) |

Table 2: Mass Spectrometry Parameters

Parameter	Value	Reference
MS System	Triple Quadrupole Mass Spectrometer	[1][8]
Ionization Mode	ESI+ or APCI+	[1][11]
Capillary Voltage	-3.5 - 4.0 kV	[1]
Desolvation Temp.	450 - 550 °C	[1]

| Scan Type | Multiple Reaction Monitoring (MRM) | [\[11\]](#) |

Table 3: Example MRM Transitions for Vitamin D2 Metabolites

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Reference
Vitamin D2	397.3	271.2	15 - 25	[12]
25(OH)D2	413.3	355.3	10 - 20	[8][12]
1,25(OH)2D2	429.3	371.3	12 - 22	[12]
Vitamin D2-d6 (IS)	403.4	277.2	15 - 25	[13]

| 25(OH)D2-d6 (IS) | 419.4 | 361.3 | 10 - 20 | N/A |

Note: Product ions and collision energies should be optimized empirically for the specific instrument being used.

Method Validation Summary

A fully validated method should demonstrate acceptable performance for linearity, sensitivity, accuracy, precision, and recovery, according to regulatory guidelines.

Table 4: Typical Method Performance Characteristics

Parameter	Typical Acceptance Criteria	Reference
Linearity (R ²)	> 0.99	[11]
Lower Limit of Quantification (LLOQ)	Signal-to-Noise > 10; Precision < 20%; Accuracy ± 20%	[8][11]
Intra- & Inter-day Precision (%CV)	< 15% (except at LLOQ, < 20%)	[3][12]
Intra- & Inter-day Accuracy (%Bias)	Within ± 15% (except at LLOQ, ± 20%)	[3][12]

| Extraction Recovery | Consistent, precise, and reproducible (e.g., >75%) [[12][13] |

Conclusion

This application note outlines a robust and sensitive LC-MS/MS method for the simultaneous quantification of Vitamin D2 and its key metabolites. The protocol, including detailed sample preparation and optimized instrument parameters, provides a reliable framework for researchers in clinical and pharmaceutical settings. The superior selectivity and accuracy of this method make it an indispensable tool for advancing our understanding of vitamin D metabolism and its role in human health and disease.[1][7]

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